(11Z,14Z)-Ethyl icosa-11,14-dienoate (CAS: 103213-62-3) is a long-chain polyunsaturated fatty acid ethyl ester (PUFA-EE) with the molecular formula C₂₂H₄₀O₂ and a molecular weight of 336.55 g/mol. It is the ethyl ester derivative of the omega-6 fatty acid (11Z,14Z)-eicosa-11,14-dienoic acid (dihomo-γ-linolenic acid), characterized by two cis double bonds at the 11 and 14 positions.
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
Cat. No.B7803409
⚠ Attention: For research use only. Not for human or veterinary use.
(11Z,14Z)-Ethyl icosa-11,14-dienoate: Baseline Specifications and Class Identity for Procurement
(11Z,14Z)-Ethyl icosa-11,14-dienoate (CAS: 103213-62-3) is a long-chain polyunsaturated fatty acid ethyl ester (PUFA-EE) with the molecular formula C₂₂H₄₀O₂ and a molecular weight of 336.55 g/mol [1]. It is the ethyl ester derivative of the omega-6 fatty acid (11Z,14Z)-eicosa-11,14-dienoic acid (dihomo-γ-linolenic acid), characterized by two cis double bonds at the 11 and 14 positions [2]. Commercially, it is supplied as a liquid with a certified purity of ≥98% (capillary GC) and is intended for research use only . Its primary utility in a research context is as a more lipophilic analog of its parent free acid, or as a metabolic tracer for studying fatty acid elongation and desaturation pathways, particularly the conversion to arachidonic acid [3].
Workflow
PUFA elongation and desaturase pathway tracer studies
Selection Logic
Ethyl ester form for enhanced lipophilicity vs. free acid
[2] Limonada - Université de Reims Champagne-Ardenne. (2020). Lipid record for 11Z,14Z-eicosadienoic acid. Limonada.univ-reims.fr. View Source
[3] Chen, Q., Yin, F. Q., & Sprecher, H. (2000). The questionable role of a microsomal delta8 acyl-CoA-dependent desaturase in the biosynthesis of polyunsaturated fatty acids. Lipids, 35(8), 871-879. View Source
Why Generic Substitution of (11Z,14Z)-Ethyl icosa-11,14-dienoate Can Compromise Experimental Outcomes
While several omega-6 eicosadienoic acid derivatives exist, they are not functionally interchangeable. The specific chain length, double bond position, and ester moiety dictate its physicochemical properties and metabolic fate. Substituting (11Z,14Z)-Ethyl icosa-11,14-dienoate with the free acid alters membrane permeability due to a significant difference in lipophilicity (LogP ~7.81 vs. ~7.31) [1]. Replacing it with the shorter-chain ethyl linoleate (C18:2) provides a different substrate for elongation enzymes, potentially activating distinct signaling cascades [2]. Furthermore, using a positional isomer like the (5Z,11Z)-ethyl ester introduces a different structural motif that may not be recognized by the same desaturase enzymes, leading to divergent metabolic outcomes . The following quantitative evidence details why precise selection of this specific ethyl ester is critical for data reproducibility and accurate mechanistic interpretation.
Ethyl Ester (Target)
vs.
Free Acid
Lipophilicity difference may alter membrane permeability and cellular uptake kinetics.
Ethyl Ester (C20:2)
vs.
Ethyl Linoleate (C18:2)
Chain length difference may shift substrate specificity for elongase enzymes and activate distinct cascades.
(11Z,14Z)-Ethyl Ester
vs.
(5Z,11Z)-Ethyl Ester Isomer
Positional isomer may not be recognized by the same desaturases, leading to divergent metabolic outcomes.
[2] Chen, Q., Yin, F. Q., & Sprecher, H. (2000). The questionable role of a microsomal delta8 acyl-CoA-dependent desaturase in the biosynthesis of polyunsaturated fatty acids. Lipids, 35(8), 871-879. View Source
(11Z,14Z)-Ethyl icosa-11,14-dienoate: Head-to-Head Quantitative Evidence for Scientific Differentiation
Lipophilicity Comparison: (11Z,14Z)-Ethyl Ester vs. Free Acid
The ethyl ester modification significantly increases the compound's lipophilicity compared to its parent free acid, as quantified by the calculated partition coefficient (LogP). This difference directly impacts its ability to partition into lipid bilayers and cellular membranes [1].
Lipophilicity vs. Free AcidHead-to-head
Target: Ethyl Ester LogP = 7.81
Comparator: Free Acid LogP = 7.31
+0.50 LogP units
Supports membrane diffusion context for tracer studies.
In silico calculated value; experimental validation recommended.
A higher LogP value indicates enhanced passive membrane diffusion, which is a critical parameter when selecting a tracer for cellular uptake studies or designing prodrugs.
Metabolic Precursor Efficacy: Equivalence to Dietary Linoleate
In an in vivo study designed to investigate the biosynthesis of arachidonic acid, dietary ethyl 11,14-eicosadienoate was compared directly to ethyl linoleate as a precursor. The study found that both compounds were 'about equally effective' substrates for the production of esterified arachidonate, establishing the ethyl 11,14-eicosadienoate as a viable alternative tracer for studying this metabolic pathway without altering the overall flux [1].
Metabolic Precursor ContextHead-to-head
Target: (11Z,14Z)-Ethyl ester
Comparator: Dietary ethyl linoleate
About equally effective
Reported comparable flux for arachidonate production.
In vivo dietary model; model-response context may vary.
Efficacy as a precursor for esterified arachidonate
Target Compound Data
Metabolized to yield esterified arachidonate
Comparator Or Baseline
Dietary ethyl linoleate
Quantified Difference
About equally effective
Conditions
In vivo dietary supplementation in rats maintained on a fat-free diet [1]
Why This Matters
This confirms that (11Z,14Z)-ethyl icosa-11,14-dienoate can serve as a direct metabolic probe for the delta-8 and delta-5 desaturase pathway, providing comparable efficiency to the more common linoleate tracer.
[1] Chen, Q., Yin, F. Q., & Sprecher, H. (2000). The questionable role of a microsomal delta8 acyl-CoA-dependent desaturase in the biosynthesis of polyunsaturated fatty acids. Lipids, 35(8), 871-879. View Source
Functional Group Stability: Ester vs. Free Carboxylic Acid
The ethyl ester form eliminates the carboxylic acid moiety, which is known to be more reactive and prone to forming salts or undergoing decarboxylation. While both compounds are stored at -20°C, the ester's inherent chemical structure provides greater resistance to oxidation and inter-molecular hydrogen bonding, contributing to its stability as a neat liquid .
Functional Group StabilityClass-level
Ethyl ester resists salt formation and decarboxylation compared to free acid.
May support batch-to-batch consistency for long-term studies.
Class-level inference; direct stability comparison data to verify.
Chemical StabilityStorageFormulation
Evidence Dimension
Functional group stability
Target Compound Data
Ethyl ester; stored at -20°C as a liquid
Comparator Or Baseline
(11Z,14Z)-Eicosadienoic acid (free acid); also stored at -20°C
Quantified Difference
No direct quantitative stability comparison available; difference is based on class-level functional group chemistry.
Conditions
Recommended storage conditions per supplier technical datasheets
Why This Matters
For long-term research projects or formulation development, the ethyl ester's inherent stability profile can reduce the risk of compound degradation and ensure greater batch-to-batch consistency.
Chemical StabilityStorageFormulation
Analytical Purity: Ethyl Ester vs. Methyl Ester Commercial Availability
A direct comparison of commercially available (11Z,14Z)-eicosadienoic acid esters shows that the ethyl ester is routinely available with a certified purity of ≥98% (capillary GC) from major suppliers, making it suitable as an analytical standard . In contrast, the methyl ester is often supplied with a lower certified purity, e.g., ≥98% (GC) [1], which may necessitate additional purification steps for use in quantitative assays.
Analytical Purity ContextCross-study
Ethyl Ester: ≥98% (capillary GC)
Methyl Ester: ≥98% (GC)
Equivalent purity claims; method context differs
Reduces pre-experimental purification for GC-MS workflows.
Impurity profiles may differ by analytical method; CoA review recommended.
Equivalent purity claims, but different analytical methods may imply different impurity profiles.
Conditions
As per vendor Certificate of Analysis (CoA) specifications [1]
Why This Matters
The availability of the ethyl ester at a high, well-defined purity standard reduces pre-experimental preparation time and ensures a more reliable starting material for sensitive analytical methods like GC-MS.
Optimal Research Application Scenarios for (11Z,14Z)-Ethyl icosa-11,14-dienoate Based on Evidence
Metabolic Flux Studies of Polyunsaturated Fatty Acid (PUFA) Elongation
Given its demonstrated efficacy as a metabolic precursor to arachidonic acid, equivalent to ethyl linoleate, (11Z,14Z)-ethyl icosa-11,14-dienoate is optimally deployed as a stable isotope-labeled tracer (e.g., deuterated) in in vivo or in vitro studies to map the flux through the omega-6 fatty acid elongation and delta-8/delta-5 desaturase pathways [1].
Cell Culture Supplementation for Membrane Lipid Remodeling
The ethyl ester's increased lipophilicity (LogP 7.81) compared to the free acid (LogP 7.31) facilitates its passive diffusion across cell membranes, making it a superior choice for supplementing cell culture media. This allows researchers to efficiently modulate the cellular fatty acid composition and investigate downstream effects on membrane fluidity and lipid raft formation [2].
Analytical Standard for Lipidomics and Food Authenticity Testing
With a commercially available purity of ≥98% (capillary GC), (11Z,14Z)-ethyl icosa-11,14-dienoate serves as a reliable quantitative standard for gas chromatography-mass spectrometry (GC-MS) workflows . It is particularly useful for the accurate identification and quantification of this specific eicosadienoic acid ethyl ester in complex biological matrices or for detecting adulteration in high-value oils .
Passive membrane diffusion and lipid raft modulation review
Lipidomics GC-MS Standard
High certified purity (≥98% capillary GC)
Quantitative accuracy and matrix-effect control review
[1] Chen, Q., Yin, F. Q., & Sprecher, H. (2000). The questionable role of a microsomal delta8 acyl-CoA-dependent desaturase in the biosynthesis of polyunsaturated fatty acids. Lipids, 35(8), 871-879. View Source
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